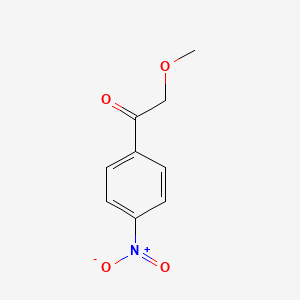

2-Methoxy-1-(4-nitrophenyl)ethanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

7714-12-7 |

|---|---|

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

2-methoxy-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H9NO4/c1-14-6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |

Clé InChI |

NBQWEHBTMYDAID-UHFFFAOYSA-N |

SMILES canonique |

COCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methoxy 1 4 Nitrophenyl Ethanone

Classical Synthetic Approaches

Traditional methods for synthesizing ketones and their derivatives often rely on well-established, powerful reactions that have been part of the organic chemist's toolkit for decades.

Ester condensation reactions, particularly the Claisen condensation, are a cornerstone of carbon-carbon bond formation for producing β-ketoesters, which can be further converted to ketones. ucl.ac.uk In a crossed Claisen condensation, two different esters are used. ucl.ac.uk Theoretically, 2-Methoxy-1-(4-nitrophenyl)ethanone could be envisioned as a product derived from the condensation of a 4-nitrobenzoic acid ester (e.g., ethyl 4-nitrobenzoate) and methyl methoxyacetate.

However, this approach is fraught with challenges. The Claisen-Schmidt condensation, a related reaction between a ketone and an aldehyde, highlights some of these difficulties. For instance, studies on the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde (B150856) under basic conditions did not yield the expected chalcone (B49325) (an α,β-unsaturated ketone), but rather aldol (B89426) addition products. rasayanjournal.co.in The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) was found to decrease the reactivity of the carbonyl carbon towards nucleophilic addition. masterorganicchemistry.com This suggests that achieving a successful crossed Claisen condensation to form the target molecule would require careful selection of reactants and reaction conditions to manage side reactions and reactivity issues.

One of the most powerful methods for forming a carbon-carbon bond at the α-position of a ketone is through the alkylation of an enolate. pressbooks.pub This process involves deprotonating the α-carbon of a ketone to form a nucleophilic enolate, which then reacts with an electrophile in an SN2 reaction. libretexts.org

A logical pathway to this compound via this method would start with 4'-nitroacetophenone (B150658). The α-protons of 4'-nitroacetophenone would be removed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely form the enolate. masterorganicchemistry.com This enolate could then, in principle, react with an electrophilic methoxylating agent to introduce the methoxy (B1213986) group.

Alternatively, direct electrophilic methoxylation of a pre-formed enol derivative can be achieved. For example, reacting an enol acetate (B1210297) with methyl hypofluorite (B1221730) (MeOF) has been shown to produce α-methoxy ketones. acs.org While this specific reaction has not been documented for 4'-nitroacetophenone, the general principle offers a viable classical route.

| Reactant 1 | Reactant 2 | Reagents | Product | Key Features |

| 4'-Nitroacetophenone | Methoxylating Agent | 1. LDA; 2. "MeO+" source | This compound | Involves formation of a specific enolate followed by electrophilic attack. |

| 1-Indanone enol acetate | MeOF | CH3CN | 2-Methoxy-1-indanone | Demonstrates electrophilic methoxylation of an enol derivative, a related classical approach. acs.org |

Oxidative cleavage of carbon-carbon double bonds is a fundamental transformation that provides access to ketones and aldehydes. masterorganicchemistry.com The most classic method for this transformation is ozonolysis. masterorganicchemistry.comlibretexts.org In this approach, a custom-synthesized alkene is cleaved using ozone (O₃), followed by a workup step to yield the desired carbonyl compounds. masterorganicchemistry.com

To synthesize this compound, a potential alkene precursor would be 1-methoxy-2-(4-nitrophenyl)prop-1-ene . Ozonolysis of this alkene, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the double bond to yield the target ketone and formaldehyde. jove.com The choice of a reductive workup is crucial to prevent the over-oxidation of any aldehyde byproducts. libretexts.org

| Alkene Precursor | Reagents | Workup | Products | Reaction Type |

| 1-Methoxy-2-(4-nitrophenyl)prop-1-ene | 1. O₃; 2. Workup reagent | Reductive (e.g., (CH₃)₂S) | This compound + Formaldehyde | Ozonolysis masterorganicchemistry.comjove.com |

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These strategies often involve catalysis and adherence to the principles of green chemistry.

Catalysis offers significant advantages by enabling reactions under milder conditions, with greater selectivity and efficiency.

For α-Alkylation: A significant advancement over classical enolate chemistry is the use of transition metal catalysts. For example, a cobalt-catalyzed α-methoxymethylation of ketones using methanol (B129727) as the C1 source has been developed. liv.ac.uk This method uses an inexpensive catalyst (CoCl₂·6H₂O) and an oxidant (TBHP) to achieve the transformation in high yields. While tested on propiophenone (B1677668) derivatives, this catalytic system represents a modern, more atom-economical approach that could potentially be adapted for the methoxymethylation of 4'-nitroacetophenone. liv.ac.uk

For Oxidative Cleavage: Modern alternatives to ozonolysis often employ catalytic systems that use safer oxidants than ozone. One such method involves a manganese-catalyzed epoxidation or dihydroxylation, followed by cleavage with sodium periodate (B1199274) (NaIO₄). nih.gov This one-pot, multi-step procedure operates under ambient conditions. nih.gov Furthermore, aerobic oxidative cleavage of C-C bonds using transition metal catalysts and molecular oxygen as the oxidant is a burgeoning field, offering a highly sustainable route to carbonyl compounds. bohrium.comrsc.org For instance, Zn/N-doped carbon catalysts have been shown to effectively catalyze the aerobic oxidative cleavage of ketones to esters, demonstrating the potential of such systems in C-C bond cleavage reactions. researchgate.net

| Reaction | Catalyst | Reagents/Conditions | Key Advantages | Reference |

| α-Methoxymethylation | CoCl₂·6H₂O | Methanol, TBHP | Uses inexpensive catalyst and sustainable C1 source. | liv.ac.uk |

| Oxidative Cleavage | Mn catalyst | H₂O₂, NaIO₄ | One-pot reaction at ambient temperature, avoids ozone. | nih.gov |

| Aerobic Oxidative Cleavage | Zn/NC catalyst | O₂ (air), heat | Uses air as the ultimate oxidant, sustainable. | rsc.orgresearchgate.net |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Microwave-Assisted Synthesis: One key green technology is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. rasayanjournal.co.innih.govresearchgate.net Microwave-assisted Claisen-Schmidt condensations have been shown to be highly efficient, producing benzalacetones selectively and rapidly, often without the need for a solvent. researchgate.netd-nb.inforesearchgate.net Applying microwave assistance to a potential synthesis of this compound could significantly improve the energy efficiency and speed of the process.

Use of Sustainable Reagents: The cobalt-catalyzed α-methoxymethylation mentioned previously exemplifies another green principle: the use of renewable feedstocks. liv.ac.uk By employing methanol, which can be derived from biomass, as the carbon source for the methoxy group, the reliance on fossil-fuel-based reagents is reduced. liv.ac.uk Similarly, catalytic methods using molecular oxygen (from air) as the terminal oxidant represent a major step towards greener oxidative processes. bohrium.comrsc.org The development of enzymatic routes, such as using transaminases for acetophenone (B1666503) synthesis, also points towards a future of highly selective and environmentally friendly chemical production. ucl.ac.uk

Green Chemistry Principles in Synthesis

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, minimizing waste and often accelerating reaction rates. The most direct synthesis of this compound involves the preparation of an intermediate, 2-bromo-1-(4-nitrophenyl)ethanone, from the commercially available 4-nitroacetophenone.

Recent advancements have demonstrated the feasibility of solvent-free α-halogenation of aromatic ketones. These methods avoid the use of bulk, often chlorinated, solvents, reducing environmental impact and simplifying product work-up. For instance, the bromination of ketone precursors can be achieved by grinding the ketone with N-bromosuccinimide (NBS) either without a catalyst or using a solid-supported acid like p-toluenesulfonic acid (p-TsOH) mdpi.com. Another approach involves the use of bromodimethylsulfonium bromide (BDMS) in the presence of catalytic magnesium oxide (MgO) nanoparticles, which provides a one-pot protocol for producing α-bromoacetophenones with good to excellent yields researchgate.net.

The subsequent nucleophilic substitution of the bromine atom with a methoxy group, typically using sodium methoxide (B1231860), is the final step. While often performed in a solvent like methanol, research into solvent-free Williamson ether synthesis using phase-transfer catalysts or microwave irradiation points toward the potential for a completely solventless route to the final product.

Below is a table summarizing representative solvent-free conditions for the key bromination step.

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| Aromatic Ketones | NBS, p-TsOH (cat.) | Grinding, Room Temp | α-bromoketones | Satisfactory | mdpi.com |

| Aromatic Ketones | NBS | Neat, Catalyst-free | α-bromoketones | Good | mdpi.com |

| 4-Nitroacetophenone | BDMS, MgO (cat.) | One-pot, Neat | 2-Bromo-1-(4-nitrophenyl)ethanone | Moderate-Superior | researchgate.net |

Biocatalytic Transformations

Biocatalysis offers a powerful, highly selective, and environmentally benign alternative to traditional chemical synthesis. While no direct biocatalytic route to this compound has been reported, a plausible pathway involves the enzymatic synthesis of the precursor, 2-hydroxy-1-(4-nitrophenyl)ethanone (B1267310).

This α-hydroxy ketone can be synthesized using several biocatalytic strategies:

Redox Processes: Whole-cell biotransformations or isolated oxidoreductases can catalyze the selective oxidation of a corresponding vicinal diol or the asymmetric reduction of a 1,2-diketone precursor. Specifically, various fungal and human aldo-keto reductases (AKRs) have been shown to reduce vicinal diketones to α-hydroxy ketones with high regio- and stereoselectivity nih.gov.

Lyase-Catalyzed Reactions: Thiamine diphosphate (B83284) (ThDP)-dependent lyases can catalyze the carboligation of aldehydes. For example, the cross-carboligation of 4-nitrobenzaldehyde with an appropriate C1 donor aldehyde could theoretically yield the desired α-hydroxy ketone backbone nih.gov. This "umpolung" strategy reverses the normal polarity of the carbonyl carbon, enabling novel bond formations under mild conditions nih.gov.

Hydrolase-Catalyzed Resolutions: A racemic mixture of 2-hydroxy-1-(4-nitrophenyl)ethanone could be resolved using lipases or other hydrolases through dynamic kinetic resolution (DKR) to obtain a single enantiomer with high purity nih.gov.

Once the chiral α-hydroxy ketone precursor is obtained, the final methoxy group could potentially be introduced via enzymatic O-methylation, using S-adenosyl methionine (SAM) as a methyl donor in a reaction catalyzed by an O-methyltransferase. This combination of biocatalytic steps represents a promising green route to enantiomerically pure this compound.

| Biocatalytic Strategy | Enzyme Class | Transformation | Precursor(s) | Product | Reference |

| Asymmetric Reduction | Aldo-Keto Reductase (AKR) | Reduction of diketone | 1-(4-nitrophenyl)ethane-1,2-dione | (S)- or (R)-2-hydroxy-1-(4-nitrophenyl)ethanone | nih.gov |

| Carboligation (Umpolung) | ThDP-dependent Lyase | C-C bond formation | 4-Nitrobenzaldehyde + Formaldehyde | 2-hydroxy-1-(4-nitrophenyl)ethanone | nih.gov |

| Kinetic Resolution | Hydrolase (e.g., Lipase) | Acylation of one enantiomer | Racemic 2-hydroxy-1-(4-nitrophenyl)ethanone | Enantiopure 2-hydroxy-1-(4-nitrophenyl)ethanone | nih.gov |

Flow Chemistry Applications

Flow chemistry, utilizing continuous-flow reactors, offers significant advantages for the synthesis of this compound, particularly regarding safety, process control, and scalability. The synthesis involves potentially hazardous steps, such as nitration and bromination, which are well-suited for the enhanced safety profile of flow reactors.

The nitration of acetophenone to produce precursors like 4-nitroacetophenone is a highly exothermic reaction. In conventional batch reactors, this requires careful temperature control and slow addition of reagents to prevent runaway reactions and the formation of byproducts google.com. Flow reactors provide superior heat transfer, minimizing the risk of hot spots and allowing for reactions to be run safely at higher temperatures, often accelerating the reaction rate researchgate.net.

Similarly, the α-bromination of the ketone can be performed more safely and efficiently in a flow system. Continuous processing minimizes the accumulation of hazardous reagents and allows for precise control over reaction time and stoichiometry. The subsequent methoxylation step can also be integrated into a multi-step flow synthesis, where the output from the bromination reactor is directly mixed with a stream of sodium methoxide. This telescoping of reactions avoids the isolation of the lachrymatory and reactive α-bromo ketone intermediate, improving operational safety and process efficiency.

Retrosynthetic Analysis and Precursor Development

A strategic retrosynthetic analysis is crucial for designing an efficient and practical synthesis. The most logical and industrially viable approach to this compound begins with readily available starting materials and proceeds through key, well-characterized intermediates.

The primary disconnection is the C-O ether bond of the final product, which points to a nucleophilic substitution reaction. This leads back to a key precursor, an α-halo ketone, and a methoxide source.

The intermediate 2-bromo-1-(4-nitrophenyl)ethanone can be readily synthesized from 4-nitroacetophenone via α-bromination. 4-Nitroacetophenone is an inexpensive, commercially available starting material.

Chemical Reactivity and Transformation Studies of 2 Methoxy 1 4 Nitrophenyl Ethanone

Reactivity of the Ketone Moiety

The ketone group in 2-Methoxy-1-(4-nitrophenyl)ethanone is a primary site for various chemical reactions, including nucleophilic additions, enolate formations, and condensation or cyclization reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.com Common nucleophiles used in these reactions include Grignard reagents and organolithium compounds.

A general representation of a nucleophilic addition reaction is depicted below:

Enolate Chemistry and α-Functionalization

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) makes this compound amenable to enolate formation. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and can react with a variety of electrophiles at the α-carbon, a process known as α-functionalization. bham.ac.ukmnstate.edu

The formation of an enolate is typically achieved by treatment with a strong base, such as lithium diisopropylamide (LDA). wikipedia.org The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org

The regioselectivity of enolate formation can be controlled by the choice of reaction conditions. bham.ac.uk The use of a strong, sterically hindered base like LDA at low temperatures favors the formation of the kinetic enolate, while thermodynamic conditions (weaker base, higher temperature) lead to the more stable thermodynamic enolate. bham.ac.uk

Table 1: Reagents and Conditions for Enolate Formation and α-Functionalization

| Reaction Type | Reagent | Conditions | Product Type |

| Halogenation | Br₂, Cl₂, I₂ | Base-catalyzed | α-Halo ketone |

| Alkylation | Alkyl halide (e.g., CH₃I) | Strong base (e.g., LDA) | α-Alkyl ketone |

| Aldol (B89426) Addition | Aldehyde or Ketone | Acid or Base catalyst | β-Hydroxy ketone |

This table provides a summary of common α-functionalization reactions of ketones via enolate intermediates.

Condensation and Cyclization Reactions

The ketone functionality of this compound can participate in various condensation and cyclization reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base to form a chalcone (B49325). jocpr.com This reaction proceeds through a nucleophilic addition followed by dehydration. jocpr.commagritek.com

Furthermore, the presence of both a ketone and a nitro group on the same molecule opens up possibilities for intramolecular cyclization reactions. For instance, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety can lead to the formation of heterocyclic ring systems. nih.gov

Transformations Involving the Nitrophenyl Group

The nitrophenyl group of this compound offers distinct avenues for chemical modification, primarily through the reduction of the nitro group or by participating in nucleophilic aromatic substitution reactions.

Selective Reduction Pathways of the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced to various other nitrogen-containing functionalities. The choice of reducing agent and reaction conditions determines the final product.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) and the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com These methods typically lead to the formation of the corresponding aniline. masterorganicchemistry.com For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a widely employed method for this transformation.

More specialized reagents can be used to achieve partial reduction or to tolerate other functional groups within the molecule. For example, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in This method is advantageous as it avoids the use of expensive metals and can be performed under mild conditions. niscpr.res.in

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Compounds

| Reagent System | Conditions | Product |

| H₂ / Pd/C | Varies | Amine |

| Fe, Sn, or Zn / HCl | Acidic | Amine |

| NaBH₄ / Ni(PPh₃)₄ | Room Temperature | Amine |

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Amine |

This table summarizes various reagent systems for the reduction of the nitro group in aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compressbooks.pub In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. pressbooks.pub

For SNAr to occur, the nitro group must be positioned ortho or para to a suitable leaving group. masterorganicchemistry.compressbooks.pub In the case of this compound, the methoxy (B1213986) group is not a typical leaving group under standard SNAr conditions. However, under specific conditions or with activation, it could potentially be displaced. For example, nucleophilic aromatic substitution has been observed where a methoxy group is replaced by various nucleophiles when activated by an adjacent diphenylphosphinyl group. elsevierpure.com Similarly, treatment of 1-methoxy-2-nitronaphthalene (B14750574) with Grignard reagents has been shown to result in the substitution of the methoxy group. elsevierpure.com

The rate of SNAr reactions is significantly influenced by the nature and position of the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Reactions of the Methoxy Group

The methoxy group, an ether linkage, is generally stable but can undergo specific reactions, most notably cleavage, under acidic or specialized conditions. Its electronic influence also extends to the adjacent carbonyl group and the aromatic ring, modulating their reactivity.

Ether cleavage, or dealkylation, is a fundamental reaction for ethers. In the context of this compound, this transformation converts the methoxy group into a hydroxyl group, yielding 2-Hydroxy-1-(4-nitrophenyl)ethanone (B1267310). This reaction is typically accomplished under strong acidic conditions. libretexts.orgopenstax.org

The generally accepted mechanism for acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orglibretexts.org This protonation creates a good leaving group (a neutral methanol (B129727) molecule). Subsequently, a nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks the methyl carbon via an Sₙ2 mechanism. openstax.orglibretexts.org The attack occurs at the less sterically hindered methyl group rather than the aromatic carbon, which is resistant to nucleophilic attack. libretexts.orglibretexts.org

While specific studies on this compound are not extensively detailed in readily available literature, the principles of ether cleavage are well-established. For aryl methyl ethers, the reaction consistently yields a phenol (B47542) and a methyl halide. libretexts.org The reaction is generally slow at room temperature and often requires elevated temperatures to proceed at a practical rate. wikipedia.org

| Reagent Type | Common Examples | General Mechanism | Expected Products from this compound |

|---|---|---|---|

| Strong Mineral Acids | HI, HBr | Sₙ2 Nucleophilic Substitution | 2-Hydroxy-1-(4-nitrophenyl)ethanone and Methyl Halide (CH₃I or CH₃Br) |

| Lewis Acids | BBr₃, AlCl₃ | Lewis acid coordination followed by nucleophilic attack | 2-Hydroxy-1-(4-nitrophenyl)ethanone |

This table summarizes common methods for ether cleavage applicable to the title compound based on established chemical principles.

The methoxy group exerts a significant electronic influence on the reactivity of the adjacent carbonyl group and the aromatic ring. As an electron-donating group through resonance, the methoxy group can modulate the electrophilicity of the molecule.

The reactivity of a carbonyl group is largely dependent on the electrophilicity of the carbonyl carbon. allstudiesjournal.comlibretexts.org Electron-donating groups attached to the acyl moiety can decrease this electrophilicity by donating electron density, thereby reducing the carbon's partial positive charge. allstudiesjournal.com In this compound, the methoxy group at the alpha position to the carbonyl can potentially reduce the carbonyl's reactivity toward nucleophiles compared to an unsubstituted acetophenone (B1666503).

| Functional Group | Position | Electronic Effect | Influence on Carbonyl Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | Alpha to Carbonyl | Electron-donating (resonance) | Decreases electrophilicity |

| Nitro (-NO₂) | Para on Phenyl Ring | Strongly electron-withdrawing (resonance and inductive) | Increases electrophilicity |

This table outlines the electronic influences of the key functional groups on the reactivity of the carbonyl group in this compound.

Mechanistic Investigations of Reactions Involving 2 Methoxy 1 4 Nitrophenyl Ethanone

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving 2-Methoxy-1-(4-nitrophenyl)ethanone are significantly influenced by the electronic properties of its substituents. The para-nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Conversely, the methoxy (B1213986) group at the ortho position is an electron-donating group. These opposing electronic effects create a complex reactivity profile.

While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, valuable insights can be drawn from studies on related substituted acetophenones. For instance, the kinetics of the enolization of acetophenones, a key step in many of their reactions, are known to be influenced by substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of enolization.

In the context of nucleophilic substitution reactions, the nitro group plays a crucial role. For example, in the aminolysis of substituted 2-phenoxy-1-phenylethanones, the presence of a nitro group on the phenyl ring has been shown to accelerate the reaction rate. This is attributed to the stabilization of the negatively charged intermediate formed during the reaction. A similar effect would be expected for nucleophilic attack on the aromatic ring of this compound.

The thermodynamic stability of intermediates and products is also a key factor. In reactions where multiple products can be formed, the distribution is often governed by the relative thermodynamic stabilities of the transition states leading to these products. For example, in the nitration of acetophenone (B1666503), the meta-substituted product is favored due to the deactivating nature of the acetyl group, which directs incoming electrophiles to the meta position. automate.video

Table 1: Illustrative Thermodynamic Data for Related Reactions

| Reaction | Compound | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Enolization | Acetophenone | 19.06 | -2.126 | - |

| Enolization | p-Bromoacetophenone | 19.01 | -10.88 | - |

This table presents data for the enolization of acetophenone and p-bromoacetophenone to illustrate the influence of substituents on thermodynamic parameters. Data for this compound is not available.

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves the identification of all steps, including the formation of intermediates and the characterization of transition states. For this compound, several reaction pathways can be explored depending on the reaction conditions and the nature of the co-reactants.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational chemistry has become a powerful tool for analyzing the geometry and energy of transition states, which are high-energy species that cannot be isolated.

For reactions involving the carbonyl group of this compound, such as nucleophilic addition, the transition state would involve the approach of the nucleophile to the electrophilic carbonyl carbon. The geometry of this transition state would be influenced by steric hindrance from the ortho-methoxy group.

In the case of electrophilic aromatic substitution on the phenyl ring, the transition state would be a Wheland intermediate (also known as a sigma complex), where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is a key determinant of the reaction rate and regioselectivity. The electron-withdrawing nitro group would destabilize a positive charge on the ring, making the reaction slower than for benzene, and would direct incoming electrophiles to the meta position relative to itself.

Intermediate Identification and Characterization

Reaction intermediates are transient species formed during a reaction that have a finite lifetime. Their identification and characterization provide crucial evidence for a proposed reaction mechanism.

In the context of reactions involving this compound, several types of intermediates can be postulated:

Enolates: In the presence of a base, the α-proton to the carbonyl group can be abstracted to form an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations.

Tetrahedral Intermediates: Nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the acetophenone.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the electron-deficient aromatic ring can lead to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The strong electron-withdrawing nitro group in this compound would significantly stabilize such an intermediate.

Spectroscopic techniques such as NMR and IR, as well as trapping experiments, are often used to detect and characterize these transient species.

Catalytic Cycle Analysis

Many organic reactions are facilitated by catalysts that provide an alternative, lower-energy reaction pathway. The sequence of steps involving the catalyst is known as the catalytic cycle.

For reactions involving this compound, various catalytic systems can be employed. For example, the reduction of the nitro group to an amine is often carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The catalytic cycle for this reaction would involve the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of steps leading to the reduction of the nitro group and the regeneration of the active catalyst site.

Acid or base catalysis is common for reactions involving the carbonyl group. For instance, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. A base catalyst can facilitate the formation of an enolate intermediate, as discussed earlier. A detailed catalytic cycle would depict the interaction of the catalyst with the substrate in each step of the reaction, including the formation and decomposition of any catalyst-substrate complexes.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-1-(4-nitrophenyl)ethanone, a combination of one-dimensional and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR for Structural Assignments

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule.

A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the methoxy (B1213986) group, and the methoxy protons themselves. The aromatic region would likely show two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring, influenced by the strong electron-withdrawing effect of the nitro group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~195-200 | Protons on adjacent CH₂ |

| CH₂ | ~4.5 - 5.0 (s) | ~70-75 | C=O, C of phenyl ring, OCH₃ |

| OCH₃ | ~3.3 - 3.5 (s) | ~55-60 | CH₂ |

| Aromatic CH (ortho to NO₂) | ~8.2 - 8.4 (d) | ~123-125 | C=O, other aromatic C's |

| Aromatic CH (meta to NO₂) | ~8.0 - 8.2 (d) | ~128-130 | C=O, other aromatic C's |

| Aromatic C (ipso to NO₂) | - | ~150-155 | Aromatic H's |

| Aromatic C (ipso to C=O) | - | ~135-140 | Aromatic H's, CH₂ protons |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an actual experimental spectrum.

Dynamic NMR for Conformational Analysis

The single bonds within this compound allow for conformational flexibility, particularly rotation around the C-C bond connecting the carbonyl group to the phenyl ring and the C-O bond of the methoxy group. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the rotational barriers and the preferred conformations of the molecule in solution. At low temperatures, distinct signals for different conformers might be observed if the rate of rotation is slow on the NMR timescale.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1680-1700 cm⁻¹. The presence of the nitro group (NO₂) would give rise to two characteristic strong stretching vibrations: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch near 1340-1350 cm⁻¹. The C-O stretching vibrations of the methoxy group would be expected in the region of 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the non-polar bonds, which often give weak signals in the IR spectrum. The symmetric stretch of the nitro group and the vibrations of the aromatic ring would be expected to produce strong Raman signals.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O | Stretch | 1680 - 1700 (strong) | 1680 - 1700 (moderate) |

| NO₂ | Asymmetric Stretch | 1510 - 1530 (strong) | Weak |

| NO₂ | Symmetric Stretch | 1340 - 1350 (strong) | Strong |

| C-O (ether) | Asymmetric Stretch | 1250 - 1270 (strong) | Moderate |

| C-O (ether) | Symmetric Stretch | 1020 - 1040 (moderate) | Moderate |

| Aromatic C=C | Stretch | 1450 - 1600 (variable) | 1450 - 1600 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretch | 2850 - 3000 (weak) | 2850 - 3000 (moderate) |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (molar mass: 195.17 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 195.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation pathways. A prominent fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the 4-nitrophenylacylium ion (m/z 150). Another significant fragmentation could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 164, or the loss of the entire methoxymethyl group (-CH₂OCH₃) to give the 4-nitrophenyl cation (m/z 122). The presence of the nitro group could also lead to fragments corresponding to the loss of NO₂ (m/z 149) or NO (m/z 165).

Single Crystal X-ray Diffraction for Solid-State Structure

It is anticipated that the molecule would adopt a largely planar conformation, with the phenyl ring and the carbonyl group being nearly coplanar to maximize conjugation. The crystal packing would be influenced by a network of intermolecular interactions.

Crystal Packing Effects

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound is not extensively reported in the foundational literature, its crystal packing behavior can be inferred by analyzing structurally similar compounds. The interplay between hydrogen bonds, π-stacking, and other van der Waals forces, influenced by the electronic nature of its substituents, governs the supramolecular architecture.

The molecular structure of this compound features key functional groups that determine its intermolecular interactions: an electron-donating methoxy group, an electron-withdrawing nitro group, and a carbonyl group on the ethanone (B97240) moiety. This combination creates a polarized aromatic system, which is a primary driver for the formation of specific, stabilizing contacts within the crystal lattice.

Detailed research on analogous compounds reveals the dominant forces at play. For instance, in related nitro-substituted acetophenones, weak intermolecular C–H⋯O hydrogen bonds are crucial for stabilizing the crystal lattice. In the crystal structure of a related compound, 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone, weak C–H⋯O interactions are observed to link molecules into chains. nih.gov Similarly, studies on other N-(4-Methoxy-2-nitrophenyl) derivatives show that C—H⋯O hydrogen bonds, in conjunction with π-stacking, govern the crystal packing, often generating extensive three-dimensional networks. nih.goviucr.org

The presence of the nitro group tends to enhance the planarity of the phenyl ring, which in turn promotes π-π stacking interactions between adjacent aromatic rings. In a closely related isomer, 1-(2-Methoxy-4-nitrophenyl)ethanone, these interactions are characterized by an interplanar distance of 3.6 Å. In more complex systems containing the 4-methoxy-2-nitrophenyl group, slipped π-stacking interactions are observed with centroid–centroid separations around 3.67 Å. nih.goviucr.org These interactions are a significant cohesive force in the crystal structure.

Interactive Data Tables

Table 1: Crystallographic Data for the Analogous Compound 1-(2-Methoxy-4-nitrophenyl)ethanone

This table presents the crystallographic parameters determined by single-crystal X-ray diffraction for a structural isomer, providing insight into the expected values for the target compound.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 7.095 | |

| b (Å) | 15.14 | |

| c (Å) | 17.86 | |

| Density (g/cm³) | 1.402 |

Table 2: Examples of Intermolecular Interactions in Related Compounds

This table details the types and geometries of non-covalent interactions found in the crystal structures of compounds containing similar structural motifs.

| Compound | Interaction Type | Geometry Details | Reference |

| 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone | C–H⋯O Hydrogen Bond | D-H···A distance: 3.466 Å | nih.gov |

| N-(4-Methoxy-2-nitrophenyl)acetamide derivative | Slipped π-stacking | Centroid-centroid separation: 3.6684 Å | nih.goviucr.org |

| N-(4-Methoxy-2-nitrophenyl)acetamide derivative | C=O⋯π(ring) Interaction | O⋯Cg distance: 3.3333 Å | nih.goviucr.org |

| 1-(2-Methoxy-4-nitrophenyl)ethanone | π-π stacking | Interplanar distance: 3.6 Å |

Computational and Theoretical Studies of 2 Methoxy 1 4 Nitrophenyl Ethanone

Computational Modeling of Reaction PathwaysThis area of study uses computational methods to map out the step-by-step mechanism of a chemical reaction involving the target molecule.

Activation Energy Barrier DeterminationA key output of reaction pathway modeling is the calculation of the activation energy barrier. This is the minimum energy required for a reaction to occur. By computing this barrier, scientists can predict the rate of a reaction and understand the feasibility of different mechanistic pathways.

Without published research applying these computational techniques specifically to 2-Methoxy-1-(4-nitrophenyl)ethanone, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further computational research is needed to elucidate the specific theoretical and chemical properties of this compound.

Solvent Effects in Theoretical Predictions

In the computational and theoretical study of this compound, accounting for the influence of the solvent is crucial for accurate predictions of its chemical and physical properties. The polarity and nature of the solvent can significantly alter the electronic structure, reactivity, and spectroscopic characteristics of a molecule. Theoretical chemists employ various computational models to simulate these solvent effects, providing insights that bridge the gap between gas-phase calculations and experimental observations in solution.

The most common approaches to modeling solvent effects are implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models involve including a discrete number of solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding. However, this approach is significantly more computationally demanding.

Theoretical studies on molecules with similar functional groups, such as nitro and methoxy-substituted aromatic compounds, have demonstrated the profound impact of the solvent on various calculated parameters. For instance, in studies of chalcone (B49325) derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are often performed in different solvent environments to predict how properties change. It has been observed that thermodynamic properties such as thermal energy, specific heat capacity, and entropy decrease as the polarity of the solvent increases from the gas phase to polar solvents like acetonitrile, DMSO, and water niscpr.res.in.

For this compound, theoretical predictions of its UV-Vis absorption spectrum would be expected to show a bathochromic (red) shift in more polar solvents. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group can lead to a significant intramolecular charge transfer character in the excited state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and an absorption at a longer wavelength.

Global reactivity descriptors, which provide insight into the chemical reactivity and stability of a molecule, are also sensitive to the solvent environment. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index are often calculated in various solvents. Generally, an increase in solvent polarity can lead to a decrease in the HOMO-LUMO gap, suggesting increased reactivity of the molecule in polar environments.

To illustrate the expected influence of solvents on the theoretical predictions for this compound, a hypothetical data table based on trends observed for similar compounds is presented below. These values are representative of what a computational study might reveal.

Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | 310 | -7.50 | -2.80 | 4.70 | 4.50 |

| Toluene | 2.38 | 318 | -7.45 | -2.88 | 4.57 | 5.20 |

| Dichloromethane | 8.93 | 325 | -7.38 | -2.95 | 4.43 | 5.85 |

| Acetone | 20.7 | 332 | -7.32 | -3.02 | 4.30 | 6.40 |

| Acetonitrile | 37.5 | 335 | -7.30 | -3.05 | 4.25 | 6.60 |

| Dimethyl Sulfoxide | 46.7 | 338 | -7.28 | -3.08 | 4.20 | 6.80 |

| Water | 80.1 | 342 | -7.25 | -3.12 | 4.13 | 7.10 |

This table demonstrates the expected trends: as the dielectric constant of the solvent increases, the calculated maximum absorption wavelength (λmax) shifts to longer wavelengths, the HOMO-LUMO energy gap decreases, and the molecular dipole moment increases, reflecting greater charge separation in more polar environments. These theoretical predictions are invaluable for understanding and anticipating the behavior of this compound in different chemical environments.

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Extensive research into the applications of the chemical compound This compound in complex organic synthesis has yielded insufficient data to construct a detailed article based on the provided outline. Searches for its role as a key synthetic intermediate, a precursor for advanced heterocyclic compounds, a building block in natural product total synthesis, and its derivatization strategies did not provide specific, in-depth research findings.

Consequently, the creation of a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections is not feasible at this time due to the absence of specific research data on this compound.

Future Research Directions and Open Questions

Exploration of Novel Reactivity Patterns

The existing knowledge of 2-Methoxy-1-(4-nitrophenyl)ethanone primarily revolves around standard transformations, such as the reduction of the nitro group to an amine and oxidation of the ketone. However, the interplay of its functional groups suggests a wealth of unexplored reactivity.

Future research should delve into more complex and novel reaction pathways. For instance, the presence of the methoxy (B1213986) and nitro groups on the aromatic ring significantly influences its electronic properties, opening avenues for investigating its participation in various pericyclic reactions. nih.govbldpharm.com The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution, a reaction that has been noted for related isomers. A systematic study of its behavior in cycloaddition reactions, where it could act as a dienophile or part of a diene system after suitable modification, could lead to the synthesis of complex heterocyclic structures. nih.govbldpharm.com

Furthermore, the photochemical reactivity of this compound remains largely unexplored. The nitroaromatic moiety suggests potential for interesting photochemical rearrangements and reactions upon exposure to light, which could lead to the development of novel synthetic methodologies.

Key Research Questions:

How does the specific substitution pattern of this compound influence its participation in various cycloaddition reactions compared to its isomers?

Can the compound be activated under photochemical conditions to undergo novel rearrangements or additions?

What is the scope of nucleophilic aromatic substitution reactions on this substrate, and can it be controlled to achieve selective functionalization?

Development of Asymmetric Transformations

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. The ketone functionality in this compound presents a prochiral center, making it an ideal candidate for the development of asymmetric transformations to produce chiral alcohols.

A significant area for future research is the development of efficient catalytic asymmetric reduction methods. While general methods for the asymmetric reduction of ketones are well-established, their application to this specific substrate is an open question. nih.gov Organocatalysis, in particular, offers a promising avenue, with chiral catalysts potentially enabling highly enantioselective reductions under mild conditions. nih.gov The development of asymmetric transfer hydrogenation protocols for this ketone would also be a valuable contribution. nih.gov

Beyond reduction, the kinetic resolution of racemic derivatives of this compound is another fertile ground for investigation. wikipedia.org Enzymatic kinetic resolution, utilizing lipases or other hydrolases, could provide an environmentally friendly route to enantiomerically enriched products. mdpi.comdiva-portal.org This approach would involve the synthesis of a racemic derivative, such as the corresponding alcohol, followed by selective enzymatic acylation or hydrolysis. diva-portal.org

Table of Potential Asymmetric Transformations:

| Transformation Type | Potential Catalyst/Method | Desired Product |

| Asymmetric Reduction | Chiral Organocatalysts, Chiral Metal Complexes | Enantiomerically enriched 1-(2-methoxy-4-nitrophenyl)ethanol |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Catalysts | Enantiomerically enriched 1-(2-methoxy-4-nitrophenyl)ethanol |

| Enzymatic Kinetic Resolution | Lipases, Hydrolases | Enantiomerically enriched alcohol or ester derivatives |

Integration into Advanced Materials Synthesis (Excluding Material Properties)

The functional groups present in this compound make it a valuable precursor for the synthesis of advanced materials. The nitro group, in particular, can be readily converted to an amino group, providing a reactive handle for polymerization and further functionalization.

A key future direction is the use of this compound as a monomer or a precursor to a monomer for the synthesis of novel polymers. For instance, following reduction of the nitro group to an amine, the resulting aminophenylethanone derivative could be used in the synthesis of polyamides, polyimides, or other high-performance polymers. The methoxy group can also be a site for further modification to tune the properties of the resulting polymer. The synthesis of conductive polymers from nitrophenyl derivatives has been reported, suggesting a potential pathway for creating new electronic materials.

Furthermore, the rigid aromatic core and the potential for introducing chirality make this compound an interesting building block for the synthesis of materials with specific optical properties. Its derivatives could be explored as components of nonlinear optical (NLO) materials or as precursors for novel dyes and pigments. The synthesis of metal-organic frameworks (MOFs) using linkers derived from this compound is another intriguing possibility, potentially leading to materials with tailored porosity and functionality. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.